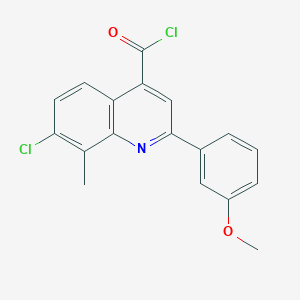

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Descripción

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is systematically named according to IUPAC rules, which prioritize substituent positions on the quinoline core. The quinoline backbone (a bicyclic structure with a benzene ring fused to a pyridine ring) is numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on this numbering:

- Chloro at position 7

- 3-Methoxyphenyl at position 2

- Methyl at position 8

- Carbonyl chloride at position 4.

The CAS Registry Number 1160263-68-2 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar derivatives, such as 7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160263-66-0), which differs only in the methoxy group’s position on the phenyl ring.

Structural Isomerism and Positional Specificity of Substituents

The compound exhibits positional isomerism due to the spatial arrangement of its substituents. For example:

- Positional isomers : Moving the methoxy group from the 3- to the 4-position on the phenyl ring (as in CAS 1160263-66-0) alters steric and electronic properties, impacting reactivity.

- Functional group isomerism : Replacing the carbonyl chloride with a carboxylic acid (e.g., 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid , CAS 590353-82-5) changes the compound’s chemical behavior.

Key structural features :

- Quinoline core : Provides aromaticity and a heterocyclic nitrogen atom.

- Electron-withdrawing groups : The chloro and carbonyl chloride groups increase electrophilicity at position 4, facilitating nucleophilic acyl substitution reactions.

- Steric effects : The 3-methoxyphenyl and methyl groups create steric hindrance, influencing regioselectivity in synthetic applications.

Comparative Analysis of Quinoline-Based Carbonyl Chloride Derivatives

Quinoline carbonyl chlorides are versatile intermediates in organic synthesis. The table below compares This compound with analogous compounds:

Key trends :

Propiedades

IUPAC Name |

7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-10-15(19)7-6-13-14(18(20)22)9-16(21-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKJNXCJORAQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The result of the compound’s action would be determined by its specific interactions with its cellular targets and the subsequent biochemical pathways affected. These could range from inhibition of cell growth in the case of anticancer activity, to prevention of microbial replication in the case of antimicrobial activity .

Actividad Biológica

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 350.25 g/mol. The compound features a quinoline core substituted with a chloro group and a methoxyphenyl group, which significantly influences its biological properties.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and the modulation of cell cycle progression . The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs have shown promising results against various cancer types.

The biological activity of quinoline derivatives often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This process can disrupt cellular functions and promote cell death in cancerous or infected cells . Additionally, some studies suggest that these compounds may act as inhibitors of specific enzymes involved in DNA replication or repair, further contributing to their anticancer and antimicrobial effects .

Study 1: Anticancer Efficacy

In a recent study investigating the cytotoxicity of various quinoline derivatives, researchers found that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer . This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential.

Study 2: Antimicrobial Activity

Another study focused on the synthesis and evaluation of quinolone derivatives for their antimicrobial properties. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data for this compound is not available, its structural similarities imply potential efficacy in this area .

Data Table: Biological Activities of Related Quinoline Compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride has been explored for its potential as an antitumor agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of tumor growth, suggesting its potential as a lead compound for further development in cancer therapeutics.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactive carbonyl chloride group allows for nucleophilic substitutions, facilitating the introduction of various functional groups.

Example Reaction:

This reaction pathway highlights its utility in generating diverse chemical entities that may possess unique biological activities.

Biochemical Probes

In biochemical research, derivatives of this compound are utilized as probes to study enzyme activities and protein interactions. The specific modification of the quinoline structure can enhance binding affinity to target proteins, making it a valuable tool in drug discovery.

Application Example:

Research has demonstrated that quinoline-based probes can effectively inhibit certain kinases involved in cancer progression, thereby providing insights into targeted therapy mechanisms.

Comparación Con Compuestos Similares

Position 2 Substituents

- 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (sc-337309): Differs in the substitution pattern of the phenyl group (2,5-dimethoxy vs. 3-methoxy), which alters electronic properties and steric hindrance .

- 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (sc-337313): Replaces the methoxy group with ethoxy, increasing lipophilicity slightly .

- 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS 856176-78-8): Features an electron-withdrawing 4-chlorophenyl group, enhancing electrophilicity at the carbonyl chloride .

Position 7 and 8 Substituents

- 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160263-67-1): Chlorine at position 8 instead of 7, affecting regioselectivity in subsequent reactions .

- 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS unlisted): Replaces carbonyl chloride with a carboxylic acid group, drastically reducing reactivity but improving solubility in polar solvents .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or cyclization reactions. For example, a quinoline core is functionalized via electrophilic substitution, followed by carbonyl chloride introduction using reagents like thionyl chloride (SOCl₂). Key steps include:

- Starting Materials : 7-Chloroquinoline derivatives and 3-methoxyphenyl precursors.

- Reaction Optimization : Control temperature (e.g., 0–5°C for acylation) and stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorinating agent) to minimize side products.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, quinoline protons at δ 7.5–9.0 ppm).

- IR Spectroscopy : Carbonyl chloride (C=O stretch at ~1750–1800 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 360.234) and fragmentation patterns .

Q. What nucleophilic reactions are feasible with the carbonyl chloride group?

- Methodological Answer : The reactive carbonyl chloride participates in:

- Amidation : React with primary/secondary amines (e.g., benzylamine) in anhydrous THF to form amide derivatives.

- Esterification : Treat with alcohols (e.g., methanol) under base catalysis (e.g., pyridine) to yield esters.

- Mechanistic Insight : Monitor reaction progress via TLC and isolate products via aqueous workup .

Advanced Research Questions

Q. How do structural modifications at the 2- and 8-positions influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs like 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid (reduced reactivity due to carboxylic acid vs. carbonyl chloride) and 2-(3-propoxyphenyl) derivatives (enhanced lipophilicity) .

- Experimental Design : Synthesize derivatives with varying substituents (e.g., halogens, alkoxy groups) and test in antimicrobial or enzyme inhibition assays (e.g., MIC values against S. aureus). Correlate logP values with membrane permeability .

Q. How can contradictions in reported biological activity data for this compound and its analogs be resolved?

- Methodological Answer :

- Data Harmonization : Standardize assay conditions (e.g., pH, temperature) and cell lines (e.g., HepG2 vs. HEK293).

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity.

- Meta-Analysis : Cross-reference studies like those on 8-methyl-2-pyridin-2-ylquinoline derivatives, noting discrepancies in IC₅₀ values due to assay sensitivity .

Q. What computational strategies predict binding affinity to biological targets (e.g., bacterial topoisomerases)?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with methoxy groups and hydrophobic contacts with methyl substituents.

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.